molecular formula C14H13NO B8650357 (3-Aminophenyl)(3-methylphenyl)methanone CAS No. 62261-46-5

(3-Aminophenyl)(3-methylphenyl)methanone

Cat. No. B8650357
M. Wt: 211.26 g/mol
InChI Key: SKPVOHUFCJXYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04783472

Procedure details

The 3-amino-3'-methylbenzophenone may be prepared as follows: stannous chloride in the dihydrate form(19 g) is added, at a temperature between 40° and 80° C., to a suspension of 3'-methyl-3-nitrobenzophenone (6.8 g) in a mixture of ethanol (80 cc) and concentrated hydrochloric acid (30 cc), in the course of 10 minutes. The solution obtained is heated at a temperature in the vicinity of 85° C. for 3 hours and then stirred at a temperature in the vicinity of 20° C. for 16 hours. The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C. The residue is suspended in distilled water (300 cc). An aqueous 10N sodium hydroxide solution (100 cc) is added, at a temperature in the vicinity of 20° C., with stirring, to the suspension obtained and extraction is carried out 3 times with diethyl ether (550 cc in total). The ether extracts are combined, washed twice with distilled water (300 cc in total) and then dried over anhydrous magnesium sulphate, treated with decolourizing charcoal (0.5 g), filtered and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C. 3-Amino-3'-methylbenzophenone (5.7 g) in the form of yellow crystals, m.p. 110° C., is thereby obtained.
Name
3-amino-3'-methylbenzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3'-methyl-3-nitrobenzophenone
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
dihydrate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:31]=[CH:32][CH:33]=1)[C:5]([C:7]1[CH:8]=[C:9]([NH:13]C(CC2C=CN3C=2CSC3C2C=NC=CC=2)=O)[CH:10]=[CH:11][CH:12]=1)=[O:6].CC1C=C(C(=O)C2C=CC=C([N+]([O-])=O)C=2)C=CC=1.Cl>C(O)C>[NH2:13][C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=1)[C:5]([C:4]1[CH:31]=[CH:32][CH:33]=[C:2]([CH3:1])[CH:3]=1)=[O:6]

Inputs

Step One
Name
3-amino-3'-methylbenzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=O)C=2C=C(C=CC2)NC(=O)CC=2C=CN3C(SCC32)C=3C=NC=CC3)C=CC1
Step Two
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3'-methyl-3-nitrobenzophenone
Quantity
6.8 g
Type
reactant
Smiles
CC=1C=C(C=CC1)C(C1=CC(=CC=C1)[N+](=O)[O-])=O
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
dihydrate
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred at a temperature in the vicinity of 20° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C
ADDITION
Type
ADDITION
Details
An aqueous 10N sodium hydroxide solution (100 cc) is added, at a temperature in the vicinity of 20° C.
STIRRING
Type
STIRRING
Details
with stirring, to the suspension
CUSTOM
Type
CUSTOM
Details
obtained
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
washed twice with distilled water (300 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
ADDITION
Type
ADDITION
Details
treated with decolourizing charcoal (0.5 g)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C=C(C(=O)C2=CC(=CC=C2)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.